Cas no 879178-58-2 (N-(2-{4-[(1,3-benzothiazol-2-yl)methyl]piperazin-1-yl}-2-oxoethyl)-2-phenylethene-1-sulfonamide)
![N-(2-{4-[(1,3-benzothiazol-2-yl)methyl]piperazin-1-yl}-2-oxoethyl)-2-phenylethene-1-sulfonamide structure](https://nl.kuujia.com/scimg/cas/879178-58-2x500.png)
879178-58-2 structure
Productnaam:N-(2-{4-[(1,3-benzothiazol-2-yl)methyl]piperazin-1-yl}-2-oxoethyl)-2-phenylethene-1-sulfonamide
N-(2-{4-[(1,3-benzothiazol-2-yl)methyl]piperazin-1-yl}-2-oxoethyl)-2-phenylethene-1-sulfonamide Chemische en fysische eigenschappen
Naam en identificatie
-
- EN300-26608740
- 879178-58-2
- N-(2-{4-[(1,3-benzothiazol-2-yl)methyl]piperazin-1-yl}-2-oxoethyl)-2-phenylethene-1-sulfonamide
-
- Inchi: 1S/C22H24N4O3S2/c27-22(16-23-31(28,29)15-10-18-6-2-1-3-7-18)26-13-11-25(12-14-26)17-21-24-19-8-4-5-9-20(19)30-21/h1-10,15,23H,11-14,16-17H2/b15-10+
- InChI-sleutel: VLBNHJQEVMPNEE-XNTDXEJSSA-N
- LACHT: S1C2C=CC=CC=2N=C1CN1CCN(C(CNS(/C=C/C2C=CC=CC=2)(=O)=O)=O)CC1
Berekende eigenschappen
- Exacte massa: 456.12898299g/mol
- Monoisotopische massa: 456.12898299g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 31
- Aantal draaibare bindingen: 7
- Complexiteit: 726
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 119Ų
N-(2-{4-[(1,3-benzothiazol-2-yl)methyl]piperazin-1-yl}-2-oxoethyl)-2-phenylethene-1-sulfonamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26608740-0.05g |
N-(2-{4-[(1,3-benzothiazol-2-yl)methyl]piperazin-1-yl}-2-oxoethyl)-2-phenylethene-1-sulfonamide |
879178-58-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(2-{4-[(1,3-benzothiazol-2-yl)methyl]piperazin-1-yl}-2-oxoethyl)-2-phenylethene-1-sulfonamide Gerelateerde literatuur
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
879178-58-2 (N-(2-{4-[(1,3-benzothiazol-2-yl)methyl]piperazin-1-yl}-2-oxoethyl)-2-phenylethene-1-sulfonamide) Gerelateerde producten
- 1805082-77-2(5-(Aminomethyl)-4-(difluoromethyl)-2-methyl-3-(trifluoromethoxy)pyridine)
- 2679825-45-5(rac-(1R,2S)-2-phenyl-1-(2,2,2-trifluoroacetamido)cyclopropane-1-carboxylic acid)
- 1361889-34-0(2,3-Dichloro-2'-methoxy-5'-methyl-biphenyl)
- 2108831-01-0(N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide)
- 1797973-70-6(3-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-1-(3,4-dimethylphenyl)urea)
- 910249-58-0(methyl 2-amino-4-fluoro-5-nitrobenzoate)
- 312266-56-1(2-Amino-4-(3,4-dimethoxy-phenyl)-7-hydroxy-4H-chromene-3-carbonitrile)
- 1240572-03-5(2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one)
- 1321821-03-7(methyl 2-(2Z)-2-(4-methoxybenzoyl)imino-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
Aanbevolen leveranciers
Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie

Hubei Changfu Chemical Co., Ltd.
Goudlid
CN Leverancier
Bulk

PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Synrise Material Co. Ltd.
Goudlid
CN Leverancier
Bulk
